Copper(II) citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

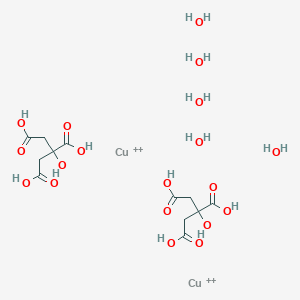

Copper citrate is a chemical compound formed by the reaction of copper with citric acid. It is known for its blue-green crystalline appearance and is slightly soluble in water. Copper citrate is used in various applications, including as a micronutrient in fertilizers, preservatives, pesticides, and in scientific research.

Preparation Methods

Copper citrate can be synthesized through several methods:

- This method involves reacting copper(II) sulfate with trisodium citrate in an aqueous solution. The reaction produces copper citrate and sodium sulfate as a byproduct:

Reaction with Copper(II) Sulfate and Trisodium Citrate: 3CuSO4(aq)+2Na3(C6H5O7)(aq)→Cu3(C6H5O7)2(s)+3Na2SO4(aq)

Another method involves reacting copper(II) ethanoate with citric acid. This reaction also produces copper citrate and acetic acid:Reaction with Copper(II) Ethanoate and Citric Acid: 3Cu(COOH)2(aq)+2H3(C6H5O7)(aq)→Cu3(C6H5O7)2(s)+6CH3COOH(aq)

In industrial production, these reactions are typically carried out in controlled environments to ensure high yield and purity of the product .

Chemical Reactions Analysis

Copper citrate undergoes various chemical reactions, including:

Oxidation and Reduction: Copper citrate can be reduced to metallic copper when heated, and it can be oxidized to form copper oxides.

Substitution Reactions: Copper citrate can react with other metal salts, leading to the formation of different metal citrates and copper salts.

Complexation Reactions: Copper citrate can form complexes with other ligands, which can alter its chemical properties and reactivity.

Common reagents used in these reactions include reducing agents like hydrogen gas and oxidizing agents like oxygen. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Copper citrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other copper compounds.

Biology: Copper citrate is studied for its role in biological systems, particularly in enzyme functions and as a micronutrient.

Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Industry: It is used in the production of pesticides, preservatives, and as a component in fertilizers to supply essential copper nutrients to plants .

Mechanism of Action

The mechanism of action of copper citrate involves its interaction with biological molecules. Copper ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit the activity of certain enzymes, leading to antimicrobial effects. Copper citrate can also generate reactive oxygen species, which can damage cellular components and contribute to its antimicrobial properties .

Comparison with Similar Compounds

Copper citrate can be compared with other copper compounds such as copper sulfate, copper oxide, and copper acetate:

Copper Sulfate: Like copper citrate, copper sulfate is used as a micronutrient in fertilizers and as a pesticide. copper sulfate is more soluble in water and has different reactivity.

Copper Oxide: Copper oxide is used in various industrial applications, including as a catalyst and in the production of ceramics. It is less soluble in water compared to copper citrate.

Copper Acetate: Copper acetate is used in similar applications as copper citrate but has different solubility and reactivity properties.

These comparisons highlight the unique properties of copper citrate, such as its specific solubility and reactivity, which make it suitable for particular applications .

Biological Activity

Copper(II) citrate, a coordination compound formed from copper and citric acid, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and agriculture.

Synthesis of this compound

This compound can be synthesized by mixing hot solutions of sodium citrate and copper(II) sulfate. The reaction leads to the formation of a precipitate that can be filtered and dried to yield a turquoise powder. The chemical formula for this compound is Cu3(C6H5O7)2⋅H2O .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that copper-based complexes can induce cytotoxic effects in cancer cell lines, such as MCF-7 (breast cancer) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . A study demonstrated that copper(II) complexes exhibited significant anti-proliferative activity against melanoma cells, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

This compound has also shown notable antimicrobial properties. In vitro studies revealed that it possesses antifungal and antibacterial activities, effectively inhibiting pathogens like Escherichia coli and Staphylococcus aureus. These findings support its potential as a plant protection agent and in food preservation .

Antioxidant Effects

The antioxidant properties of this compound are significant in mitigating oxidative stress. Research involving weaned pigs demonstrated that dietary inclusion of cupric citrate improved antioxidant indices, such as increased glutathione peroxidase activity and decreased malondialdehyde levels, which are markers of lipid peroxidation . This suggests a protective role against oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : Copper ions can catalyze reactions that produce ROS, which are crucial in mediating cytotoxic effects against cancer cells.

- Metal Ion Interaction : Copper ions interact with cellular components, influencing various biochemical pathways that lead to apoptosis in cancer cells.

- Antioxidant Activity : By enhancing the activity of antioxidant enzymes, this compound helps maintain cellular redox balance.

Study on Growth Performance in Pigs

A comprehensive study assessed the impact of graded levels of cupric citrate on growth performance in weaned pigs. The results indicated that higher levels of copper significantly improved average daily gain and feed intake while enhancing antioxidant status (Table 1).

| Copper as CuCit (mg/kg) | Average Daily Gain (g) | Average Daily Feed Intake (g) |

|---|---|---|

| 0 | 307 | 515 |

| 30 | 359 | 609 |

| 60 | 380 | 676 |

| 120 | 383 | 668 |

| 240 | 400 | 702 |

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition rates, with effectiveness comparable to traditional antibiotics.

Regulatory Aspects

This compound has been evaluated for safety in food applications. Regulatory assessments indicate that it poses no public health concerns when used as a processing aid in wine production, primarily for removing undesirable sulfur compounds . Its use is supported by good manufacturing practices ensuring minimal residual levels in final products.

Properties

Molecular Formula |

C12H26Cu2O19+4 |

|---|---|

Molecular Weight |

601.42 g/mol |

IUPAC Name |

dicopper;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate |

InChI |

InChI=1S/2C6H8O7.2Cu.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;5*1H2/q;;2*+2;;;;; |

InChI Key |

FTDZIYXAUUMRTK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Cu+2].[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.